1-(5-methylisoxazole-3-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(5-methylisoxazole-3-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C17H16F3N3O4 and its molecular weight is 383.327. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(5-methylisoxazole-3-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide, with CAS number 1351616-01-7, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H16F3N3O4
- Molecular Weight : 383.32 g/mol
- Structure : The compound features a complex structure with an isoxazole ring and a trifluoromethoxy group, which are known to influence its biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly its effects on enzyme inhibition and anti-inflammatory properties.
Enzyme Inhibition
Research indicates that derivatives of compounds containing the isoxazole moiety often exhibit inhibition of carbonic anhydrase (CA), an important enzyme involved in various physiological processes. For example, studies on related compounds have shown that some exhibit modest inhibition against isoforms like hCA I and II. While specific data on this compound's CA inhibition is limited, the structural similarities suggest potential activity.
Anti-inflammatory Properties
The anti-inflammatory activity of compounds similar to this compound has been documented. In particular, compounds with similar scaffolds have demonstrated significant effects in reducing inflammation markers in experimental models. For instance, bioisosteric replacements in related compounds have led to enhanced anti-inflammatory effects, suggesting that modifications in the molecular structure can yield promising therapeutic agents.
Study 1: Carbonic Anhydrase Inhibition
A study examined a series of isoxazole derivatives for their ability to inhibit human carbonic anhydrases (hCAs). While the specific compound was not included, related structures demonstrated weak inhibition profiles against hCA I and II, indicating that further optimization could enhance potency .
Compound | hCA I Inhibition (Ki) | hCA II Inhibition (Ki) |
---|---|---|
Compound A | 96.0 μM | 87.8 μM |
Compound B | Weak | Weak |
Study 2: Anti-inflammatory Activity
In another study focused on anti-inflammatory agents, compounds with similar functionalities were tested for their efficacy in carrageenan-induced paw edema models. The results indicated significant reductions in edema and pro-inflammatory cytokines, highlighting the potential of these compounds as therapeutic agents for inflammatory diseases .
Compound | Anti-inflammatory Activity (%) |
---|---|
Compound X | 53.41% |
Reference Drug (Indomethacin) | Higher |
The mechanisms through which this compound may exert its biological effects are likely multifaceted:
- Enzyme Interaction : The presence of the isoxazole ring may facilitate interactions with active sites of enzymes like carbonic anhydrase.
- Inflammatory Pathway Modulation : Structural features may influence signaling pathways involved in inflammation, potentially modulating the release of cytokines and mediators.
Eigenschaften
IUPAC Name |
1-(5-methyl-1,2-oxazole-3-carbonyl)-N-[[4-(trifluoromethoxy)phenyl]methyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O4/c1-10-6-14(22-27-10)16(25)23-8-12(9-23)15(24)21-7-11-2-4-13(5-3-11)26-17(18,19)20/h2-6,12H,7-9H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSCJTHCBSLQKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.